An In-depth Technical Guide to Benzene-d5-propanoic-d4 acid (9CI)
An In-depth Technical Guide to Benzene-d5-propanoic-d4 acid (9CI)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzene-d5-propanoic-d4 acid (9CI), also known as hydrocinnamic acid-d9, is a deuterated analog of hydrocinnamic acid. Its chemical structure consists of a pentadeuterated benzene ring attached to a propanoic acid chain that is tetradeuterated at the α and β positions. This extensive isotopic labeling makes it a valuable tool in analytical and metabolic research, particularly in studies involving mass spectrometry. Its primary application is as an internal standard for the accurate quantification of hydrocinnamic acid and related compounds in complex biological matrices. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in drug development and metabolic research.
Chemical and Physical Properties
Benzene-d5-propanoic-d4 acid (9CI) is a solid at room temperature. The incorporation of nine deuterium atoms significantly increases its molecular weight compared to the unlabeled hydrocinnamic acid, which is crucial for its use as an internal standard in mass spectrometry-based assays.
| Property | Value | Reference |
| CAS Number | 307558-32-3 | [1] |
| Molecular Formula | C₆D₅CD₂CD₂COOH | [2] |
| Molecular Weight | 159.23 g/mol | [2] |
| Synonyms | Hydrocinnamic acid-d9, 3-Phenylpropionic-d9 acid, 2,2,3,3-tetradeuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | [1] |
| Isotopic Purity | ≥98 atom % D | [2] |
| Melting Point | 47-49 °C | |
| Boiling Point | 280 °C (for unlabeled compound) | |
| Appearance | Solid |
Synthesis
The synthesis of Benzene-d5-propanoic-d4 acid (9CI) involves the introduction of deuterium atoms onto both the aromatic ring and the propanoic acid side chain of a suitable precursor. While specific proprietary methods may exist, a general synthetic approach can be inferred from established deuteration techniques. A plausible synthetic route involves the deuteration of a cinnamic acid precursor followed by the reduction of the double bond.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of Benzene-d5-propanoic-d4 acid (9CI).
Experimental Protocol: A Generalized Approach
The following is a generalized protocol for the synthesis of deuterated hydrocinnamic acids, which can be adapted for Benzene-d5-propanoic-d4 acid (9CI).
Materials:
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Cinnamic acid
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Deuterated sulfuric acid (D₂SO₄) or other deuterating agent
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Deuterium oxide (D₂O)
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Palladium on carbon (Pd/C) catalyst
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Deuterium gas (D₂)
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Anhydrous organic solvent (e.g., ethyl acetate-d8)
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Sodium bicarbonate solution
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Hydrochloric acid (deuterated if necessary)
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Anhydrous magnesium sulfate
Procedure:
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Deuteration of the Benzene Ring: Cinnamic acid is dissolved in a strong deuterated acid, such as deuterated sulfuric acid, and heated to facilitate the electrophilic substitution of hydrogen with deuterium on the aromatic ring. The reaction is monitored by NMR until the desired level of deuteration is achieved. The mixture is then carefully neutralized and the deuterated cinnamic acid is extracted.
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Reduction of the Alkene Chain: The resulting cinnamic acid-d5 is dissolved in a suitable deuterated solvent. A palladium on carbon catalyst is added to the solution. The reaction vessel is then placed under an atmosphere of deuterium gas (D₂). The mixture is stirred at room temperature until the reaction is complete, which can be monitored by the cessation of D₂ uptake or by TLC/LC-MS.
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Work-up and Purification: The catalyst is removed by filtration. The solvent is evaporated under reduced pressure. The residue is redissolved in an organic solvent and washed with a dilute acid, then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed to yield the crude product.
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Purification: The crude Benzene-d5-propanoic-d4 acid (9CI) can be further purified by recrystallization or column chromatography to achieve high purity.
Applications in Research and Drug Development
The primary utility of Benzene-d5-propanoic-d4 acid (9CI) lies in its application as an internal standard in quantitative analytical methods. Its nine deuterium atoms provide a distinct mass shift from the endogenous, unlabeled compound, allowing for precise quantification even at low concentrations in complex biological matrices.
Use as an Internal Standard in LC-MS
In liquid chromatography-mass spectrometry (LC-MS) analysis, an internal standard is a compound that is added in a known quantity to both the calibration standards and the unknown samples. It helps to correct for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer.
Caption: A typical workflow for quantitative analysis using an internal standard in LC-MS.
Experimental Protocol: Quantification of a Drug Metabolite
This protocol outlines a general procedure for the quantification of a hypothetical acidic drug metabolite in human plasma using Benzene-d5-propanoic-d4 acid (9CI) as an internal standard.
Materials:
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Human plasma samples
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Benzene-d5-propanoic-d4 acid (9CI) stock solution (internal standard, IS)
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Analyte stock solution (drug metabolite)
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Acetonitrile
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Formic acid
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Water (LC-MS grade)
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Centrifuge
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LC-MS/MS system
Procedure:
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Preparation of Calibration Standards and Quality Controls (QCs): A series of calibration standards and QCs are prepared by spiking known concentrations of the analyte stock solution into blank human plasma.
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Sample Preparation:
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To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the internal standard stock solution.
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Vortex briefly to mix.
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Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
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Vortex for 1 minute.
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Centrifuge at 14,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to a clean vial for LC-MS/MS analysis.
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LC-MS/MS Analysis:
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LC Conditions: Use a C18 reverse-phase column with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
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MS/MS Conditions: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM). Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
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Data Analysis:
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Integrate the peak areas for both the analyte and the internal standard.
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Calculate the peak area ratio (analyte/IS).
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Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
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Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
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Conclusion
Benzene-d5-propanoic-d4 acid (9CI) is an indispensable tool for researchers in the fields of drug metabolism, pharmacokinetics, and metabolomics. Its high level of deuteration ensures minimal isotopic overlap with the unlabeled analyte and provides a robust internal standard for accurate and precise quantification by mass spectrometry. The methodologies outlined in this guide provide a framework for its synthesis and application, highlighting its critical role in advancing our understanding of biological systems and facilitating the development of new therapeutics.
